Nvp-tnks656

概要

説明

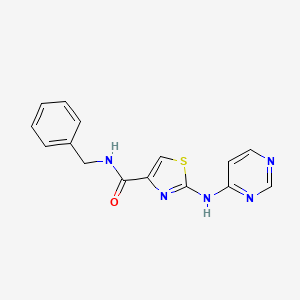

NVP-TNKS656 is a highly potent, selective, and orally active TNKS2 inhibitor . It has an IC50 of 6 nM, and exhibits over 300-fold selectivity against PARP1 and PARP2 . It is used for research purposes only .

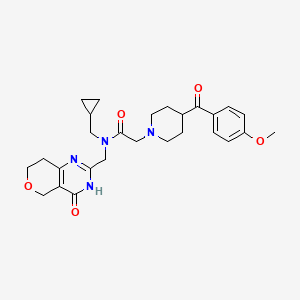

Molecular Structure Analysis

The molecular weight of NVP-TNKS656 is 494.58 . Its chemical formula is C27H34N4O5 . The elemental analysis shows that it contains 65.57% Carbon, 6.93% Hydrogen, 11.33% Nitrogen, and 16.17% Oxygen .Physical And Chemical Properties Analysis

NVP-TNKS656 appears as a crystalline solid . It is soluble in DMSO . It has a molecular weight of 494.58 and a chemical formula of C27H34N4O5 .科学的研究の応用

Tankyrase Inhibition

NVP-TNKS656 is a highly potent, selective, and orally active tankyrase inhibitor . Tankyrases are enzymes that have been shown to be redundant, druggable nodes in the Wnt pathway . By inhibiting these enzymes, NVP-TNKS656 can modulate the Wnt pathway, which plays a crucial role in cell growth and differentiation .

Wnt Pathway Antagonist

NVP-TNKS656 has been identified as an orally active antagonist of Wnt pathway activity . The Wnt signaling pathway is a complex network of proteins best known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals .

Cancer Therapeutics

NVP-TNKS656 has potential applications in cancer therapeutics . The majority of colorectal cancers (>90%) have mutations in at least one Wnt signaling pathway gene . Aberrant activation of Wnt signaling is a major force driving colorectal carcinogenesis . NVP-TNKS656, by inhibiting the Wnt pathway, could potentially be used as a therapeutic agent in the treatment of colorectal cancer .

Oral Bioavailability

NVP-TNKS656 has high oral bioavailability . This means that it can be effectively absorbed when taken by mouth, which is a significant advantage in drug delivery .

Physicochemical Properties

NVP-TNKS656 has highly favorable physicochemical properties . This means that it has the right balance of chemical and physical properties to be an effective drug .

Lipophilic Efficiency

NVP-TNKS656 has high lipophilic efficiency . Lipophilic efficiency is a measure of a drug’s ability to interact with its target in a cellular environment. A high lipophilic efficiency indicates that the drug can effectively reach and interact with its target .

作用機序

Target of Action

Nvp-tnks656 is a highly potent, selective, and orally active inhibitor of TNKS2 . TNKS2, also known as tankyrase 2, is a protein that plays a crucial role in several cellular processes, including the Wnt signaling pathway .

Mode of Action

Nvp-tnks656 interacts with TNKS2, inhibiting its function. This inhibition is highly selective, with Nvp-tnks656 showing over 300-fold selectivity against PARP1 and PARP2 . The interaction between Nvp-tnks656 and TNKS2 is characterized by an enthalpy-driven thermodynamic signature of binding .

Biochemical Pathways

The primary biochemical pathway affected by Nvp-tnks656 is the Wnt signaling pathway. This pathway is crucial for cell proliferation and differentiation. By inhibiting TNKS2, Nvp-tnks656 acts as an antagonist of Wnt pathway activity . This results in the modulation of the Wnt pathway, which has downstream effects on various cellular processes.

Pharmacokinetics

Nvp-tnks656 exhibits favorable pharmacokinetic properties. It is orally active, indicating good absorption. The compound also shows high lipophilic efficiency, suggesting good distribution characteristics . .

Result of Action

The molecular effect of Nvp-tnks656’s action is the inhibition of TNKS2, leading to the modulation of the Wnt signaling pathway . On a cellular level, Nvp-tnks656 has been shown to promote apoptosis in cells resistant to PI3K or AKT inhibitors that have high nuclear β-catenin content .

Safety and Hazards

将来の方向性

NVP-TNKS656 has been identified as an orally active antagonist of Wnt pathway activity in the MMTV-Wnt1 mouse xenograft model . With an enthalpy-driven thermodynamic signature of binding, highly favorable physicochemical properties, and high lipophilic efficiency, NVP-TNKS656 is well suited for further in vivo validation studies . It has also been found to revert resistance to PI3K and AKT inhibitors in the treatment of colorectal cancer .

特性

IUPAC Name |

N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O5/c1-35-21-6-4-19(5-7-21)26(33)20-8-11-30(12-9-20)16-25(32)31(14-18-2-3-18)15-24-28-23-10-13-36-17-22(23)27(34)29-24/h4-7,18,20H,2-3,8-17H2,1H3,(H,28,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGBNAYFDZEYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)N(CC3CC3)CC4=NC5=C(COCC5)C(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nvp-tnks656 | |

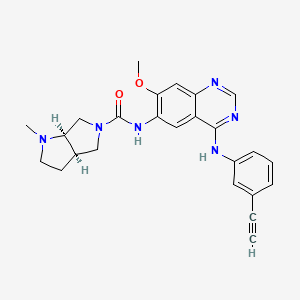

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of NVP-TNKS656 and how does it impact the Wnt/β-catenin signaling pathway?

A1: NVP-TNKS656 is a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2) enzymes. [] These enzymes play a crucial role in the Wnt/β-catenin signaling pathway by promoting the degradation of AXIN, a negative regulator of β-catenin. By inhibiting TNKS1/2, NVP-TNKS656 prevents AXIN degradation, leading to β-catenin destabilization and subsequent downregulation of Wnt/β-catenin signaling. [, , , ]

Q2: How does the inhibition of the Wnt/β-catenin pathway by NVP-TNKS656 translate to potential therapeutic benefits in cancer?

A2: The Wnt/β-catenin pathway is frequently dysregulated in various cancers, contributing to tumor growth, metastasis, and resistance to therapies. [, , ] Preclinical studies show that NVP-TNKS656 exhibits anti-proliferative and anti-metastatic effects in models of colorectal cancer and hepatocellular carcinoma. [, ] This suggests that targeting the Wnt/β-catenin pathway with NVP-TNKS656 holds promise as a potential therapeutic strategy for cancers driven by this pathway.

Q3: Research has shown that NVP-TNKS656 can overcome resistance to PI3K and AKT inhibitors in colorectal cancer. What is the underlying mechanism for this effect?

A3: Resistance to PI3K and AKT inhibitors in colorectal cancer is often associated with hyperactivation of the Wnt/β-catenin pathway. [] NVP-TNKS656 effectively counteracts this resistance by inhibiting TNKS1/2, reducing nuclear β-catenin levels, and thereby suppressing Wnt/β-catenin signaling. [] This highlights the potential of NVP-TNKS656 as a valuable addition to combination therapies targeting cancers with co-activation of the PI3K/AKT and Wnt/β-catenin pathways.

Q4: Are there any predictive biomarkers for NVP-TNKS656 response in cancer treatment?

A4: Studies suggest that high nuclear β-catenin content in colorectal cancer is an independent predictor of resistance to PI3K and AKT inhibitors. [] Conversely, high FOXO3A activity appears to confer sensitivity to NVP-TNKS656 treatment. [] These findings highlight the potential of nuclear β-catenin and FOXO3A as predictive biomarkers for selecting patients who might benefit most from NVP-TNKS656-based therapies.

Q5: Beyond its anticancer activity, how does NVP-TNKS656 impact the immune system?

A5: Interestingly, research indicates that NVP-TNKS656 can promote cytokine production and osteoclastogenesis in murine macrophages. [] This effect is mediated by the stabilization of 3BP2, a substrate of PARP5, upon NVP-TNKS656 treatment. [] While potentially beneficial for conditions like osteoporosis, this immune-modulatory effect of NVP-TNKS656 necessitates careful consideration for its potential impact on the delicate balance of the immune system.

Q6: What is the current status of NVP-TNKS656 in clinical development?

A6: While NVP-TNKS656 has shown promising preclinical results, its current status in clinical development requires further investigation. [] Further research is crucial to determine its safety, efficacy, and optimal use in clinical settings for various diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。